molecular formula C14H12N6O B2684989 1-(Benzotriazol-1-ylmethoxymethyl)benzotriazole CAS No. 303756-34-5

1-(Benzotriazol-1-ylmethoxymethyl)benzotriazole

Cat. No.: B2684989
CAS No.: 303756-34-5
M. Wt: 280.291
InChI Key: NLYMFVAJFDXBGQ-UHFFFAOYSA-N
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Description

1-(Benzotriazol-1-ylmethoxymethyl)benzotriazole is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This compound is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzotriazole fragment which confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The compound crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .


Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . This review covers the preparation and synthetic utility of versatile benzotriazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of benzotriazole. Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Mechanism of Action

The mechanism of action of 1-(Benzotriazol-1-ylmethoxymethyl)benzotriazole can be attributed to the benzotriazole fragment’s ability to act as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

The future directions of 1-(Benzotriazol-1-ylmethoxymethyl)benzotriazole research could involve further exploration of its unique properties and potential applications. For instance, it could be used as a reagent for peptide coupling, lactonization, selective esterification, amidation of alpha amino acids without racemization, and synthesis of magnolamide for antioxidative activity and catalyst for 9-acridinecaroboxamide derivative .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethoxymethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-3-7-13-11(5-1)15-17-19(13)9-21-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYMFVAJFDXBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2COCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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